3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt
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Overview
Description
3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt is a derivative of hydroxybenzoic acid. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound has the molecular formula C7H3Cl2KO3 and a molecular weight of 245.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt typically involves the Kolbe-Schmitt reaction. This process starts with the salification of 2,5-dichlorophenol, followed by carboxylation using carbon dioxide under high pressure in the presence of a co-catalyst composed of potassium carbonate and activated carbon. The reaction product is then refined by adjusting the pH and crystallizing the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of high-pressure reactors and efficient co-catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids .
Scientific Research Applications
3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . This property is particularly useful in the development of herbicides, where it disrupts the growth of unwanted plants .
Comparison with Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic Acid
- 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
Comparison: 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt is unique due to its specific substitution pattern and the presence of a potassium salt. This gives it distinct chemical properties and reactivity compared to its analogs . For instance, Dicamba is widely used as a herbicide but has different solubility and reactivity profiles .
Properties
Molecular Formula |
C7H3Cl2KO3 |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
potassium;3,6-dichloro-2-hydroxybenzoate |
InChI |
InChI=1S/C7H4Cl2O3.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2,10H,(H,11,12);/q;+1/p-1 |
InChI Key |
HBMQWEJAQSDMIU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])O)Cl.[K+] |
Origin of Product |
United States |
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